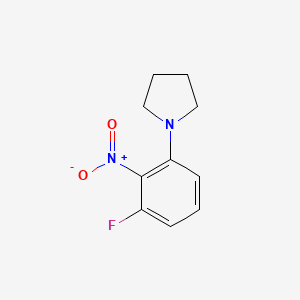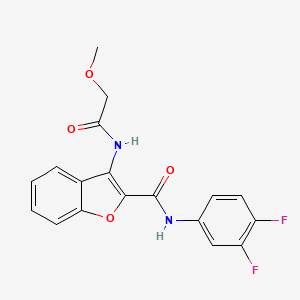
N-(3,4-difluorophenyl)-3-(2-methoxyacetamido)benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-difluorophenyl)-3-(2-methoxyacetamido)benzofuran-2-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as DFB and belongs to the class of benzofuran derivatives.
Applications De Recherche Scientifique
Synthesis and Medicinal Chemistry
N-(3,4-difluorophenyl)-3-(2-methoxyacetamido)benzofuran-2-carboxamide belongs to a class of compounds that have been extensively studied for their potential in drug discovery and development. Benzofuran derivatives, for instance, have been synthesized and investigated for various pharmacological activities. These compounds serve as key intermediates in the synthesis of novel heterocyclic compounds with potential biological activities. One study presented the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, showing significant anti-inflammatory and analgesic activities (Abu-Hashem, Al-Hussain, & Zaki, 2020).
Neuroprotective and Antioxidant Effects
Benzofuran carboxamide derivatives have also been synthesized and evaluated for their neuroprotective and antioxidant activities. For example, a series of novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives were synthesized and shown to exhibit significant protection against NMDA-induced excitotoxic neuronal cell damage, suggesting their potential as neuroprotective agents (Cho et al., 2015).
Advanced Organic Synthesis Techniques
Research in the field of organic synthesis has led to the development of efficient protocols for constructing benzofuran derivatives, including those related to N-(3,4-difluorophenyl)-3-(2-methoxyacetamido)benzofuran-2-carboxamide. One such method involves the Ugi four-component reaction followed by microwave-assisted Rap-Stoermer reaction to yield highly functionalized benzofuran-2-carboxamides, demonstrating the versatility of synthetic methods in accessing complex benzofuran scaffolds (Han, Wu, & Dai, 2014).
Antifungal and Antipathogenic Activities
Certain benzofuran derivatives have been synthesized and tested for their antifungal and anti-pathogenic properties. This research underscores the potential of benzofuran compounds in the development of new antimicrobial agents with specific biofilm-disrupting capabilities, which is critical for addressing antibiotic resistance (Limban, Marutescu, & Chifiriuc, 2011).
Antihyperlipidemic Activity
Further demonstrating the diversity of applications, some N-(benzoylphenyl) and N-(acetylphenyl)-1-benzofuran-2-carboxamides have been synthesized and evaluated for their in vivo antihyperlipidemic activity, indicating the potential of benzofuran derivatives in treating hyperlipidemia and related cardiovascular diseases (Al-qirim, Shattat, & Sweidan, 2012).
Propriétés
IUPAC Name |
N-(3,4-difluorophenyl)-3-[(2-methoxyacetyl)amino]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N2O4/c1-25-9-15(23)22-16-11-4-2-3-5-14(11)26-17(16)18(24)21-10-6-7-12(19)13(20)8-10/h2-8H,9H2,1H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBJLUTRJFOLYQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


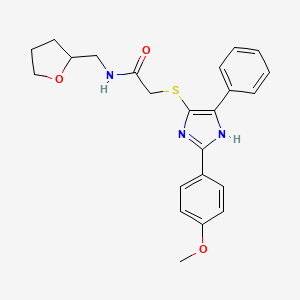
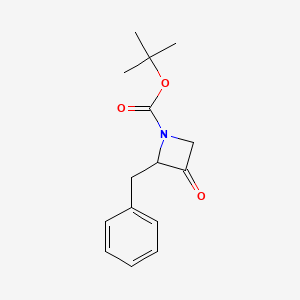
![N-(3,5-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2891267.png)
![5-Cyanospiro[2.3]hexane-5-carboxylic acid](/img/structure/B2891268.png)
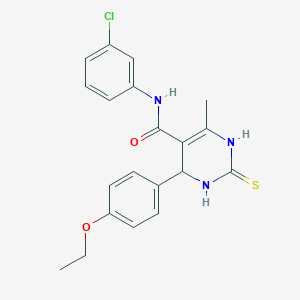
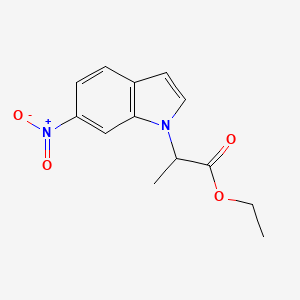
![tert-butyl N-{[2-(trifluoromethyl)pyrrolidin-2-yl]methyl}carbamate](/img/structure/B2891274.png)
![4-methoxy-1-(2-methylphenyl)-6-oxo-N-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxamide](/img/structure/B2891276.png)

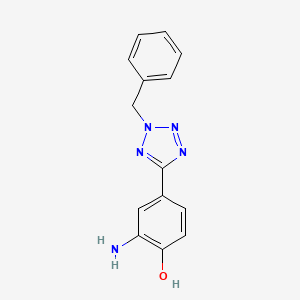
![Methyl 3-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate](/img/structure/B2891280.png)

